Felezonexor

Beschreibung

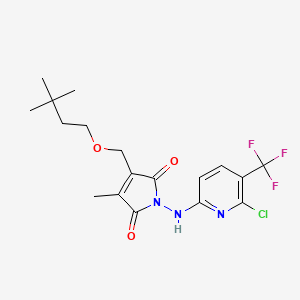

an exportin 1 inhibitor; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASLSTVVOYJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076235-04-5 | |

| Record name | CBS-9106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076235045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FELEZONEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAW9EP9BXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Felezonexor's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Felezonexor (SL-801) is an orally bioavailable, reversible, selective inhibitor of Exportin-1 (XPO1), a nuclear export protein.[1] In cancer cells, where XPO1 is frequently overexpressed, this compound blocks the transport of key tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm. This forced nuclear retention and subsequent activation of TSPs, including p53, p21, and FOXO, triggers cell cycle arrest and apoptosis, representing the core mechanism of this compound's anti-cancer activity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this mechanism, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

This compound's primary molecular target is the XPO1 protein, also known as Chromosome Region Maintenance 1 (CRM1). XPO1 is responsible for the nuclear export of a wide range of cargo proteins, including many TSPs.[1] In numerous malignancies, XPO1 is overexpressed, leading to the inappropriate shuttling of TSPs into the cytoplasm, where they are unable to perform their tumor-suppressive functions. This contributes to uncontrolled cell proliferation and survival.

This compound reversibly binds to XPO1, inhibiting its function. This blockade leads to the accumulation of TSPs within the nucleus, where they can transcriptionally activate their target genes, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

dot

Caption: this compound blocks XPO1, leading to nuclear TSP accumulation and apoptosis.

Preclinical Data

This compound has demonstrated potent in vitro and in vivo preclinical activity across a range of solid and hematologic malignancies.[1]

In Vitro Efficacy

While comprehensive public data on this compound's IC50 values across a wide range of cancer cell lines is limited, information on other XPO1 inhibitors, such as Selinexor, provides a strong indication of the expected potency.

| XPO1 Inhibitor | Cancer Cell Line | IC50 (µM) |

| Selinexor | HTB-26 (Breast Cancer) | 10 - 50 |

| Selinexor | PC-3 (Prostate Cancer) | 10 - 50 |

| Selinexor | HepG2 (Hepatocellular Carcinoma) | 10 - 50 |

| Selinexor | HCT116 (Colorectal Cancer) | 0.34 - 22.4 |

Note: Data for Selinexor is presented as a proxy for this compound's expected in vitro activity.[2]

Key Signaling Pathways Affected

The primary consequence of this compound's inhibition of XPO1 is the nuclear accumulation and subsequent activation of multiple TSPs.

The p53 Pathway

The tumor suppressor p53 plays a critical role in preventing cancer formation. Upon nuclear accumulation induced by this compound, p53 can activate the transcription of genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX).

dot

Caption: this compound induces p53-mediated cell cycle arrest and apoptosis.

The FOXO Pathway

Forkhead box O (FOXO) transcription factors are key regulators of cell fate, including apoptosis and cell cycle arrest. Their nuclear localization is critical for their tumor-suppressive activity.[3][4] this compound-mediated inhibition of XPO1 prevents the export of FOXO proteins from the nucleus, allowing them to activate target genes that promote apoptosis (e.g., Bim) and inhibit cell cycle progression.[5][6]

dot

Caption: this compound promotes FOXO-mediated apoptosis and cell cycle arrest.

Clinical Data

A Phase 1 clinical trial of this compound in patients with advanced solid tumors has demonstrated a manageable safety profile and evidence of clinical activity.[1][7]

| Clinical Trial ID | Phase | Status | Key Findings |

| NCT02435564 | 1 | Completed | Manageable safety and tolerability. Partial response and stable disease observed in heavily pretreated patients with various solid tumors.[1][7] |

Experimental Protocols

Cell Viability Assay (WST-1)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

dot

Caption: Workflow for determining this compound's IC50 using a WST-1 assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time. Include a vehicle control.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[8]

Western Blot for Nuclear Accumulation of TSPs

Objective: To visualize the nuclear accumulation of TSPs (e.g., p53) following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Nuclear and Cytoplasmic Extraction Kit

-

Primary antibodies (e.g., anti-p53, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

-

Determine the protein concentration of each fraction.

-

Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescence substrate.

-

Analyze the band intensities to determine the relative abundance of the TSP in the nuclear and cytoplasmic fractions.

Conclusion

This compound's mechanism of action is centered on the inhibition of XPO1, a critical regulator of nuclear-cytoplasmic transport. By blocking the export of tumor suppressor proteins, this compound restores their function within the nucleus, leading to cancer cell cycle arrest and apoptosis. Preclinical and early clinical data support its potential as a novel therapeutic agent for a variety of cancers. Further investigation into the specific downstream effects and potential combination therapies is warranted to fully realize the therapeutic promise of this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. FOXO transcription factors in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactome | Regulation of localization of FOXO transcription factors [reactome.org]

- 6. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemline.com [stemline.com]

- 8. bosterbio.com [bosterbio.com]

Preclinical Profile of SL-801: A Novel, Reversible XPO1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SL-801 (also known as eltanexor or KPT-8602), a second-generation, reversible inhibitor of Exportin 1 (XPO1/CRM1). SL-801 represents a promising therapeutic agent for a range of solid and hematologic malignancies. This document details its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies, presenting a valuable resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action

SL-801 functions by selectively and reversibly binding to the XPO1 protein. XPO1 is a crucial nuclear export protein responsible for transporting various tumor suppressor proteins (TSPs) and other cargo proteins from the cell nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to an increased export of TSPs, which in turn promotes uncontrolled cell growth and resistance to apoptosis.[2] By inhibiting XPO1, SL-801 effectively traps TSPs within the nucleus, restoring their natural tumor-suppressing functions and inducing apoptosis in cancer cells, while largely sparing normal cells.[1] Unlike first-generation inhibitors like leptomycin B, which binds irreversibly, SL-801's reversible binding may offer a better therapeutic window and improved tolerability.[2]

Quantitative Data Summary

The preclinical efficacy of SL-801 has been demonstrated across a wide range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of SL-801 in Various Cancer Cell Lines

| Cancer Type | Cell Line Panel | GI50 Range (nM) | Reference |

| Hematologic Cancers | |||

| Leukemia | OncoPanel | 3 - 93 | [2] |

| Lymphoma | OncoPanel | 1 - 103 | [2] |

| Multiple Myeloma | OncoPanel | 3 - 11 | [2] |

| Solid Tumors | |||

| Breast, Brain, Cervical, Ovarian, Gastric, Kidney, Liver, Lung, Melanoma, Prostate, Sarcoma | OncoPanel | ≤ 10 | [2][3] |

Table 2: In Vivo Efficacy of SL-801 in Xenograft Models

| Cancer Model | Xenograft Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |

| Multiple Myeloma | ARH-77 | 125 mg/kg, oral, daily for 10 days | Median Survival | Vehicle: 39.5-40 days; SL-801: >150 days (90% survival) | [2][3] |

| Multiple Myeloma | RPMI-8226 | 31.25 mg/kg, oral, daily for 5 days for 2 weeks | Tumor Growth Inhibition | Significant inhibition | [3] |

| Acute Lymphoblastic Leukemia | MOLT-4 | Not specified | Overall Survival | Significantly prolonged | [3] |

| Non-Small Cell Lung Cancer | NCI-H226 | Not specified | Tumor Volume | Significantly decreased | [3] |

| Prostate Carcinoma | 22RV1 | Not specified | Tumor Volume | Significantly decreased | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted with SL-801.

In Vitro Cell Proliferation Assay (OncoPanel Platform)

The OncoPanel™ platform was utilized to assess the cytotoxic effects of SL-801 across a broad panel of 240 tumor cell lines.[2]

Methodology:

-

Cell Plating: Cancer cell lines are seeded into 384-well microplates at their predetermined optimal densities and incubated overnight.

-

Compound Addition: SL-801 is serially diluted and added to the wells. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (typically 72 hours).

-

Cell Viability Measurement: Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is used to calculate the GI50 (the concentration of the drug that causes 50% inhibition of cell growth) for each cell line.

Human Tumor Xenograft Models

The in vivo anti-tumor activity of SL-801 was evaluated in human tumor xenograft models using severe combined immunodeficient (SCID) mice.[2][3]

Methodology:

-

Cell Implantation: Human cancer cells (e.g., ARH-77, RPMI-8226) are subcutaneously injected into the flank of SCID mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. SL-801 is administered orally according to the specified dosing regimen.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point for survival studies. Efficacy is assessed by comparing tumor growth inhibition or overall survival between the treatment and control groups.

References

Felezonexor: An In-depth Technical Guide on Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felezonexor (also known as SL-801 or CBS9106) is an orally bioavailable, reversible, selective inhibitor of the nuclear export protein Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] By targeting a key mechanism of cellular protein transport, this compound has demonstrated potent anti-tumor activity across a broad range of solid and hematologic malignancies.[3][4] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, including its mechanism of action, quantitative potency, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and development.

Introduction to this compound and its Target: XPO1/CRM1

Exportin-1 (XPO1/CRM1) is a crucial protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[5] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs in the cytoplasm. This aberrant nuclear export is a hallmark of cancer, contributing to uncontrolled cell proliferation and survival.

This compound is a novel small molecule that directly targets and inhibits the function of XPO1.[2] Unlike some other XPO1 inhibitors that bind irreversibly, this compound's reversible binding may offer a more favorable therapeutic window.[4][6][7]

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the cargo-binding pocket of XPO1. This action prevents the association of XPO1 with the nuclear export signals (NES) of its cargo proteins. The consequence of this inhibition is the nuclear accumulation and subsequent functional restoration of key TSPs.

The primary mechanism involves the following steps:

-

Binding to XPO1: this compound binds to the NES-binding groove of XPO1.

-

Inhibition of Nuclear Export: This binding event physically blocks the interaction between XPO1 and its cargo proteins, which include p53, FOXO (Forkhead box O), p21, and p27.

-

Nuclear Accumulation of TSPs: The inhibition of their export leads to the accumulation of these TSPs within the nucleus.

-

Induction of Apoptosis and Cell Cycle Arrest: The restored nuclear concentrations of TSPs allow them to carry out their normal functions, which include inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells.

Target Profile: Potency and Efficacy

This compound has demonstrated potent cytotoxic activity across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range for many cancer types.

| Cell Line Type | Cell Line Name | IC50 (nM) | Reference |

| Multiple Myeloma | MM.1S | 22.3 | [1] |

| Multiple Myeloma | RPMI-8226 | 35.6 | [1] |

| Various Human Cancers | Panel of 60 cell lines | 3 - 278 | [1] |

This data indicates that this compound is a highly potent inhibitor of cancer cell growth, with activity observed across a broad spectrum of malignancies.

Selectivity Profile

While comprehensive public data on the selectivity of this compound against a broad panel of off-target proteins is limited, its classification as a "selective" inhibitor of nuclear export suggests a primary interaction with XPO1 over other cellular components. The reversible nature of its binding is also a key feature that may contribute to a more favorable safety profile compared to irreversible inhibitors.

Further research is required to fully characterize the selectivity profile of this compound against other transporters, kinases, and cellular targets to build a complete understanding of its off-target activities.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the nuclear import/export machinery, which in turn impacts multiple downstream pathways critical for cancer cell survival. The nuclear retention of TSPs like p53 and FOXO proteins triggers a cascade of events leading to anti-tumor effects.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize selective inhibitors of nuclear export (SINEs) like this compound.

In Vitro XPO1 Inhibition Assay (Nuclear Export Assay)

This assay is designed to functionally assess the inhibition of XPO1-mediated nuclear export.

Principle: A reporter protein tagged with both a nuclear localization signal (NLS) and a nuclear export signal (NES), as well as a fluorescent protein (e.g., GFP), is used. In the absence of an inhibitor, the reporter protein is actively exported to the cytoplasm. In the presence of an effective XPO1 inhibitor, the reporter protein is retained in the nucleus.

Methodology:

-

Cell Culture: Plate cells engineered to express the NLS-NES-GFP reporter protein in a multi-well plate suitable for microscopy.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined incubation period.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the GFP signal. An increase in this ratio indicates inhibition of nuclear export.

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.

Principle: A metabolic assay, such as the MTT or CellTiter-Glo assay, is used to measure the number of viable cells after treatment with the compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Dilution: Prepare a serial dilution of this compound.

-

Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of XPO1 with a clear mechanism of action that leads to the nuclear retention of tumor suppressor proteins and subsequent cancer cell death. Its reversible binding and efficacy in the nanomolar range make it a promising candidate for further development in oncology. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and the broader class of SINE compounds. Future studies should focus on elucidating a comprehensive off-target selectivity profile to further refine its therapeutic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CBP9106 | 株式会社キャンバス [canbas.co.jp]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. stemline.com [stemline.com]

- 5. Prognostic and functional role of the nuclear export receptor 1 (XPO1) in gastrointestinal cancers: a potential novel target? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revolutionizing Cancer Therapy: The Potential of SL-801 as a Reversible XPO1 Inhibitor with Potent Anti-Cancer Efficacy [synapse.patsnap.com]

- 7. stemline.com [stemline.com]

The Role of XPO1 in Tumor Progression and the Therapeutic Potential of Felezonexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein responsible for the nuclear export of a wide array of cargo proteins, including tumor suppressor proteins (TSPs), and various RNA species. In numerous malignancies, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of key TSPs, thereby promoting uncontrolled cell growth, proliferation, and survival. This central role in oncogenesis has established XPO1 as a promising therapeutic target. Felezonexor (SL-801) is a novel, oral, reversible, selective inhibitor of nuclear export (SINE) that targets XPO1. By blocking the nuclear export function of XPO1, this compound effectively restores the nuclear localization and function of TSPs, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the role of XPO1 in tumor progression, the mechanism of action of this compound, and relevant experimental protocols for its study.

The Critical Role of XPO1 in Tumorigenesis

XPO1 is the primary mediator of nuclear export for over 200 proteins, many of which are integral to the regulation of cell growth and proliferation.[1] In healthy cells, the shuttling of these proteins between the nucleus and cytoplasm is a tightly regulated process essential for maintaining cellular homeostasis. However, in a multitude of solid and hematological malignancies, XPO1 is significantly overexpressed.[2][3] This overexpression disrupts the normal nucleocytoplasmic transport, leading to the continuous export of TSPs such as p53, p21, p27, BRCA1/2, and Rb from the nucleus.[2] The sequestration of these TSPs in the cytoplasm renders them unable to perform their tumor-suppressive functions, such as inducing cell cycle arrest or apoptosis in response to cellular stress or DNA damage. This functional inactivation of TSPs is a key driver of tumor progression.[4]

Furthermore, XPO1 also mediates the export of oncoproteins, such as c-myc and STAT3, to the cytoplasm where they can activate downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[3] The dysregulation of XPO1 activity, therefore, creates a cellular environment conducive to malignant transformation and sustained tumor growth.

This compound (SL-801): A Reversible Inhibitor of XPO1

This compound is a novel, orally bioavailable small molecule that acts as a reversible inhibitor of XPO1.[5] Unlike irreversible inhibitors, the reversible binding of this compound may offer a more favorable therapeutic window by allowing for the recovery of XPO1 function in normal, healthy cells.

Mechanism of Action

This compound binds to the NES-binding groove of XPO1, preventing the association of cargo proteins with the exportin. This blockade of XPO1-mediated nuclear export leads to the accumulation of TSPs within the nucleus.[4] The restored nuclear concentrations of these proteins allow them to re-engage their respective tumor-suppressive functions, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells.

Key Signaling Pathways Modulated by XPO1 Inhibition

The inhibition of XPO1 by agents like this compound has a profound impact on several critical signaling pathways that are frequently dysregulated in cancer.

The p53 Tumor Suppressor Pathway

The p53 protein is a crucial tumor suppressor that, upon activation by cellular stress, translocates to the nucleus to regulate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. XPO1 actively exports p53 out of the nucleus, and its overexpression in cancer cells leads to the cytoplasmic sequestration and inactivation of p53.[6][7] By inhibiting XPO1, this compound promotes the nuclear retention and accumulation of p53, thereby restoring its tumor-suppressive functions.[8]

References

- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemline.com [stemline.com]

- 3. stemline.com [stemline.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. stemline.com [stemline.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. stemline.com [stemline.com]

- 8. Clinical Trial: NCT02667873 - My Cancer Genome [mycancergenome.org]

Felezonexor's Impact on Tumor Suppressor Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felezonexor (also known as SL-801) is a novel, orally bioavailable, reversible inhibitor of Exportin-1 (XPO1), a key nuclear export protein.[1] Overexpression of XPO1 is a common feature in many malignancies, leading to the inappropriate cytoplasmic localization and functional inactivation of tumor suppressor proteins (TSPs). By blocking XPO1, this compound forces the nuclear retention and accumulation of critical TSPs, thereby reactivating their tumor-suppressing functions, which include cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on key tumor suppressor proteins such as p53, p21, and FOXO. This document will detail established experimental protocols for investigating these effects and present available data in a structured format to facilitate further research and development.

Introduction: The Role of XPO1 in Cancer and the Rationale for this compound

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is the primary mediator of nuclear export for a wide range of cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulators. In many cancer types, XPO1 is overexpressed, leading to a significant mislocalization of these critical proteins from the nucleus to the cytoplasm. This aberrant cytoplasmic localization renders them unable to perform their designated functions, such as regulating the cell cycle and inducing apoptosis, thereby contributing to oncogenesis and tumor progression.

The therapeutic strategy behind this compound is to inhibit XPO1-mediated nuclear export, leading to the nuclear accumulation and subsequent functional restoration of key TSPs. This targeted approach is designed to selectively induce cell cycle arrest and apoptosis in cancer cells, which are highly dependent on XPO1 for their survival and proliferation.

Mechanism of Action: Re-establishing Nuclear Supremacy of Tumor Suppressors

This compound functions by reversibly binding to XPO1, which in turn blocks the export of cargo proteins from the nucleus. This leads to the nuclear accumulation of several key tumor suppressor proteins.

Key Tumor Suppressor Proteins Affected by this compound

-

p53: Often referred to as the "guardian of the genome," p53 is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or DNA repair. Its nuclear localization is essential for its function as a transcription factor.

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor, p21 is a key downstream target of p53. Its primary function is to induce cell cycle arrest in G1 and G2 phases. Nuclear retention of p21 is crucial for its inhibitory effect on cell cycle progression.

-

FOXO (Forkhead box protein O): This family of transcription factors plays a vital role in regulating the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. Their nuclear localization is critical for their tumor-suppressive activities.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound. In cancer cells with overexpressed XPO1, TSPs are actively transported out of the nucleus. This compound inhibits this process, leading to the nuclear accumulation of TSPs and the subsequent activation of downstream anti-cancer pathways.

Caption: this compound inhibits XPO1, blocking the nuclear export of TSPs.

Quantitative Data on this compound's Effects

While extensive quantitative preclinical data for this compound is not widely published, the following tables summarize the expected effects based on its mechanism of action as an XPO1 inhibitor. Data from structurally and functionally similar compounds, such as Selinexor, are used for illustrative purposes where this compound-specific data is unavailable.

Table 1: Effect of this compound on Tumor Suppressor Protein Localization

| Tumor Suppressor Protein | Expected Change in Nuclear Localization | Expected Change in Cytoplasmic Localization |

| p53 | Increased | Decreased |

| p21 | Increased | Decreased |

| FOXO | Increased | Decreased |

Table 2: Anticipated Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Expected IC50 Range (nM) | Expected Effect on Apoptosis | Expected Effect on Cell Cycle |

| Various | Solid Tumors | 10 - 500 | Induction of apoptosis | G1/G2 phase arrest |

| Various | Hematological Malignancies | 10 - 500 | Induction of apoptosis | G1/G2 phase arrest |

Note: The IC50 values are estimations based on the activity of other XPO1 inhibitors. Specific values for this compound will vary depending on the cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on tumor suppressor proteins.

Western Blotting for Nuclear and Cytoplasmic Fractionation

This protocol allows for the quantification of the relative amounts of a target protein in the nucleus versus the cytoplasm.

Experimental Workflow:

Caption: Workflow for Western blotting of nuclear and cytoplasmic fractions.

Detailed Steps:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for a specified time course (e.g., 24, 48 hours).

-

Cell Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper. Pellet the cells by centrifugation.

-

Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer containing a mild detergent (e.g., NP-40) and protease/phosphatase inhibitors. Incubate on ice to allow for cell swelling and selective plasma membrane rupture.

-

Nuclear Pelletting: Centrifuge the lysate at a low speed to pellet the intact nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet with the cytoplasmic lysis buffer to remove any remaining cytoplasmic contaminants. Resuspend the washed nuclei in a high-salt nuclear extraction buffer to lyse the nuclear membrane and solubilize nuclear proteins.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for the tumor suppressor proteins of interest (e.g., p53, p21, FOXO). Also, probe for loading controls for the nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., GAPDH, Tubulin) fractions to ensure proper fractionation and equal loading.

-

Data Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software.

Immunofluorescence for Subcellular Localization

This technique provides a visual confirmation of the subcellular localization of target proteins.

Experimental Workflow:

Caption: Workflow for immunofluorescence staining.

Detailed Steps:

-

Cell Seeding and Treatment: Seed cancer cells on sterile glass coverslips in a multi-well plate. After adherence, treat with this compound and a vehicle control.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS to preserve the cellular structure.

-

Permeabilization: Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the tumor suppressor protein of interest.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images of the fluorescent signals for the target protein and the nucleus.

-

Image Analysis: Analyze the images to determine the extent of co-localization between the protein of interest and the nuclear stain, providing a qualitative and semi-quantitative measure of nuclear accumulation.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the functional consequences of this compound treatment.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo): This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 (half-maximal inhibitory concentration) of this compound.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Propidium Iodide Staining: Cells are fixed and stained with propidium iodide, which binds to DNA. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G1 and/or G2 phases.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for a variety of cancers by targeting the fundamental mechanism of XPO1-mediated nuclear export. By restoring the nuclear localization and function of key tumor suppressor proteins, this compound can reactivate the cell's own defense mechanisms against uncontrolled proliferation.

While the mechanism of action is well-understood, further preclinical studies are necessary to provide detailed quantitative data on the effects of this compound across a broad range of cancer types. Future research should focus on:

-

Comprehensive profiling of the tumor suppressor proteins and other cargo proteins affected by this compound.

-

In-depth analysis of the downstream signaling pathways activated by the nuclear accumulation of these TSPs.

-

Identification of predictive biomarkers to identify patient populations most likely to respond to this compound therapy.

-

Evaluation of this compound in combination with other anti-cancer agents to explore potential synergistic effects.

This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to further investigate its therapeutic potential. The continued investigation of this novel XPO1 inhibitor holds significant promise for the future of targeted cancer therapy.

References

Felezonexor (SL-801): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felezonexor (formerly SL-801) is a novel, orally bioavailable, reversible, small molecule inhibitor of Exportin-1 (XPO1), a key nuclear export protein. Overexpression of XPO1 is implicated in the pathogenesis of numerous malignancies, facilitating the export of tumor suppressor proteins from the nucleus, thereby rendering them inactive. By blocking XPO1, this compound forces the nuclear retention and subsequent activation of these critical proteins, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and clinical trial results.

Discovery and Development Timeline

The development of this compound has been marked by key milestones, from its initial discovery to clinical evaluation.

-

Pre-2014: Discovery and Licensing this compound, then known as CBS9106, was discovered by CanBas Co., Ltd.[1][2] In December 2014, Stemline Therapeutics, Inc. acquired the worldwide license for the development and commercialization of CBS9106, excluding certain Asian territories.[1]

-

2015: Preclinical Proof-of-Concept Extensive preclinical studies demonstrated the potent in vitro and in vivo anti-cancer activity of this compound.[3][4] These findings were presented at the 57th American Society of Hematology (ASH) Annual Meeting, highlighting its broad cytotoxic effects across a wide range of cancer cell lines and significant tumor growth inhibition in xenograft models.[3][4] IND-enabling studies were initiated to support the filing for clinical trials.[3]

-

March 2016: Initiation of Phase 1 Clinical Trial Stemline Therapeutics initiated a Phase 1, first-in-human, dose-escalation study of this compound in patients with advanced solid tumors (NCT02667873).[1][5] The trial was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of orally administered this compound.[5]

-

2017-2019: Reporting of Interim Clinical Data Interim results from the ongoing Phase 1 trial were presented at major international oncology conferences, including the European Society for Medical Oncology (ESMO) Congress in 2017 and 2019, and the American Society of Clinical Oncology (ASCO) Annual Meeting in 2018.[6] These presentations reported a manageable safety profile, dose-dependent increases in drug exposure, and signs of clinical activity, including a partial response and stable disease in heavily pretreated patients.[6]

Mechanism of Action: XPO1 Inhibition

This compound's therapeutic effect is derived from its potent and reversible inhibition of XPO1 (also known as CRM1).[6]

The Role of XPO1 in Cancer: XPO1 is the primary mediator of nuclear export for a large number of proteins, including the majority of tumor suppressor proteins (TSPs) such as p53, p21, p27, and FOXO proteins.[7][8][9] In many cancer cells, XPO1 is overexpressed, leading to the excessive export of these TSPs from the nucleus to the cytoplasm.[4][10] This mislocalization prevents the TSPs from performing their normal functions of regulating the cell cycle and inducing apoptosis, thereby contributing to uncontrolled cell proliferation and tumor growth.[4][10]

This compound-Mediated XPO1 Inhibition: this compound binds to XPO1, blocking the binding of cargo proteins and preventing their export from the nucleus.[11][12] This leads to the accumulation of TSPs in the nucleus, where they can exert their tumor-suppressive functions.[11] The reversible nature of this compound's binding may offer a favorable therapeutic window.[4]

Signaling Pathway of this compound's Action```dot

Clinical Development: Phase 1 Trial (NCT02667873)

Study Design

-

Title: A Phase 1, First-in-Human, Dose-Escalation Study of SL-801 in Patients with Advanced Solid Tumors. *[5] Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety and tolerability. *[5] Secondary Objectives: To characterize the pharmacokinetic (PK) profile of this compound, to assess its preliminary anti-tumor activity, and to explore pharmacodynamic (PD) markers. *[5] Patient Population: Patients with advanced, metastatic, or locally advanced and unresectable solid tumors who have failed or are not eligible for standard therapy.

[5]#### 4.2. Key Eligibility Criteria

| Inclusion Criteria | Exclusion Criteria |

| Histologic or cytologic evidence of a malignant solid tumor | [5] Active or suspected brain or leptomeningeal metastases |

| Advanced disease (metastatic or unresectable) | [5] Inadequate organ and bone marrow function |

| Measurable or evaluable disease per RECIST 1.1 | [5] Clinically significant cardiovascular disease |

| ECOG performance status of 0 or 1 | Known HIV infection or active hepatitis B or C |

| This is not an exhaustive list. Please refer to the official clinical trial protocol for complete eligibility criteria. |

Dosing and Administration

This compound was administered orally in 28-day cycles. T[5]he study employed a dose-escalation design with different dosing schedules evaluated across various cohorts.

[5]#### 4.4. Clinical Activity (Interim Results)

| Response | Patient Population | Details |

| Partial Response (PR) | 4th line KRAS-positive, microsatellite stable colorectal cancer | PR observed after 2 cycles of this compound (70mg then 65mg). |

| Stable Disease (SD) | 12 patients with various advanced solid tumors (11/12 were 3rd line or greater) | Five patients had SD for 4 to 11 months, including one patient with basal cell carcinoma with SD for approximately 11 months. |

| Data from ESMO 2019 Congress Presentation. |

[6]#### 4.5. Safety and Tolerability (Interim Results)

This compound demonstrated a manageable safety and tolerability profile. The most common treatment-related adverse events were generally low-grade.

This compound (SL-801) is a promising novel XPO1 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to restore the function of key tumor suppressor proteins provides a strong rationale for its continued development in a variety of solid and hematologic malignancies. The ongoing clinical evaluation will further delineate its therapeutic potential and role in the oncology treatment landscape.

References

- 1. Company History | 株式会社キャンバス [canbas.co.jp]

- 2. Pipeline | 株式会社キャンバス [canbas.co.jp]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cyagen.com [cyagen.com]

- 5. Clinical Trial: NCT02667873 - My Cancer Genome [mycancergenome.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XPO1 blockade with KPT-330 promotes apoptosis in cutaneous T-cell lymphoma by activating the p53–p21 and p27 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XPO1 Enables Adaptive Regulation of mRNA Export Required for Genotoxic Stress Tolerance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Structural-Activity Nexus of Fezolinetant Analogues: A Deep Dive into NK3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2] Its mechanism of action, which involves modulating neuronal activity in the brain's thermoregulatory center, has opened new avenues for therapeutic intervention in sex-hormone-related disorders.[2] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Fezolinetant and its analogues, offering a valuable resource for researchers engaged in the development of novel NK3 receptor antagonists.

Mechanism of Action: Targeting the KNDy Neuronal Pathway

Fezolinetant exerts its therapeutic effect by acting as a selective antagonist of the neurokinin-3 receptor (NK3R).[1][3] In menopausal women, declining estrogen levels lead to an upregulation of neurokinin B (NKB) signaling in the hypothalamus.[1] This hyperactivity of the kisspeptin/neurokinin B/dynorphin (KNDy) neurons disrupts the thermoregulatory center, leading to the characteristic vasomotor symptoms of hot flashes and night sweats.[4] Fezolinetant competitively blocks the binding of NKB to the NK3R on these neurons, thereby restoring normal thermoregulatory function.[4][5]

Structural Activity Relationship (SAR) of Fezolinetant Analogues

The core of Fezolinetant's structure is an N-acyl-triazolopiperazine scaffold.[3] Structure-activity relationship studies on analogues of this class have revealed key insights into the structural requirements for potent and selective NK3 receptor antagonism. A primary strategy in the lead optimization of these compounds has been the concurrent improvement of both biological activity and ligand lipophilic efficiency (LLE).[3]

Quantitative SAR Data

The following table summarizes the in vitro biological activity of key Fezolinetant analogues. The data highlights the impact of subtle structural modifications on the binding affinity (pKi) and functional antagonism (pIC50) at the human NK3 receptor.

| Compound | R | X | Y | Z | hNK3 pKi | hNK3 pIC50 (Aequorin) | logD7.4 | LLE |

| 1 | H | N | CH | N | 7.9 | 7.9 | 2.5 | 5.4 |

| 2 | Me | N | CH | N | 8.8 | 8.8 | 2.9 | 5.9 |

| 3 (Fezolinetant) | Me | N | C-OMe | N | 9.0 | 9.1 | 2.8 | 6.2 |

| 4 | Et | N | CH | N | 8.7 | 8.8 | 3.3 | 5.4 |

| 5 | i-Pr | N | CH | N | 8.3 | 8.4 | 3.7 | 4.6 |

| 6 | Me | CH | CH | N | 7.7 | 7.8 | 3.1 | 4.6 |

| 7 | Me | N | C-F | N | 8.9 | 9.0 | 2.7 | 6.2 |

| 8 | Me | N | C-Cl | N | 8.9 | 9.0 | 3.1 | 5.8 |

| 9 | Me | N | N | N | 7.5 | 7.6 | 2.3 | 5.2 |

Data manually transcribed from "Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II)".[3]

Experimental Protocols

The quantitative data presented above were generated using two primary experimental assays: a radioligand binding assay to determine binding affinity (pKi) and an aequorin-based functional assay to measure antagonist potency (pIC50).

Radioligand Binding Assay (for pKi determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK3 receptor.

General Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA, is used.

-

Incubation: A mixture containing the cell membranes, a radiolabeled NK3 receptor antagonist (e.g., [3H]-SB222200), and varying concentrations of the test compound is incubated.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Aequorin-Based Functional Assay (for pIC50 determination)

This is a cell-based functional assay that measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK3 receptor agonist.

General Protocol:

-

Cell Line: CHO cells co-expressing the human NK3 receptor and the photoprotein aequorin are used.

-

Cell Preparation: Cells are harvested and loaded with coelenterazine, the substrate for aequorin.

-

Assay Plate: The cells are dispensed into a microplate.

-

Compound Addition: Varying concentrations of the test compound (antagonist) are added to the wells and pre-incubated.

-

Agonist Stimulation: An NK3 receptor agonist (e.g., senktide) is added to stimulate the receptor.

-

Luminescence Detection: The resulting luminescence, which is proportional to the intracellular calcium concentration, is measured using a luminometer.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.

Conclusion

The development of Fezolinetant represents a significant advancement in the treatment of menopausal vasomotor symptoms. A thorough understanding of the structural activity relationships of its analogues is crucial for the design of next-generation NK3 receptor antagonists with improved efficacy, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a foundational resource for researchers in this exciting and evolving field of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fezolinetant: A Potential Treatment for Moderate to Severe Vasomotor Symptoms of Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11078203B2 - Deuterated fezolinetant - Google Patents [patents.google.com]

- 5. Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Felezonexor's Impact on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felezonexor (also known as SL-801 or CBS9106) is an orally bioavailable, reversible, selective inhibitor of nuclear export (SINE) that targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is overexpressed in a multitude of cancers and facilitates the transport of various proteins, including key tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[3] By blocking XPO1, this compound enforces the nuclear retention of these critical proteins, leading to the reactivation of their tumor-suppressive functions. This guide provides an in-depth technical overview of this compound's core mechanism of action, with a specific focus on its impact on cell cycle regulation. It includes a compilation of quantitative data from preclinical studies on related XPO1 inhibitors, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: XPO1 Inhibition and Nuclear Retention of Tumor Suppressor Proteins

This compound binds to the cargo-binding site of XPO1, preventing the nuclear export of numerous cargo proteins, including the well-characterized tumor suppressors p53, p21, and p27.[1][2] In normal cells, these proteins play a crucial role in regulating cell cycle progression, particularly at the G1/S checkpoint.[4] In many cancer cells, the overexpression of XPO1 leads to the mislocalization of these TSPs to the cytoplasm, effectively inactivating them and promoting uncontrolled cell proliferation.[2][3]

By inhibiting XPO1, this compound restores the nuclear localization and function of these TSPs.[2] The nuclear accumulation of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors, leads to the inhibition of CDK2/cyclin E and CDK4/6/cyclin D complexes. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the cell cycle at the G1 phase, preventing entry into the S phase (DNA synthesis).[4] This induced cell cycle arrest provides a window for DNA repair or, if the damage is too severe, the induction of apoptosis.

Quantitative Data on Cell Cycle Regulation by XPO1 Inhibition

While specific quantitative data for this compound is emerging, extensive research on other selective XPO1 inhibitors, such as selinexor (KPT-330), provides a strong indication of the expected effects on cell cycle distribution and protein expression. The following tables summarize key quantitative findings from preclinical studies on selinexor in various cancer cell lines.

Table 1: Effect of XPO1 Inhibition on Cell Cycle Phase Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 60 nM KPT-185 (a SINE compound) for 24h | 81% (Control: 54%) | - | - | [5] |

| T24 | Bladder Cancer | 0.1 µM Selinexor for 72h | Increased | Decreased | Decreased | [6] |

| J82 | Bladder Cancer | 0.1 µM Selinexor for 72h | Increased | Decreased | Decreased | [6] |

| UM-UC-3 | Bladder Cancer | 0.1 µM Selinexor for 72h | Increased | Decreased | No Significant Change | [6] |

| 5637 | Bladder Cancer | 0.1 µM Selinexor for 72h | Increased | Decreased | No Significant Change | [6] |

Note: The data presented for KPT-185 and selinexor are used as a proxy to illustrate the expected effects of this compound, a compound with the same mechanism of action.

Table 2: Effect of XPO1 Inhibition on the Expression of Cell Cycle Regulatory Proteins

| Cell Line | Cancer Type | Treatment | Change in p21 Protein Level | Change in p27 Protein Level | Reference |

| Liposarcoma Cell Lines | Liposarcoma | 1000 nM Selinexor for 24h | Increased | Increased | [7] |

| Bladder Cancer Cell Lines (T24, J82, UM-UC-3, 5637) | Bladder Cancer | 0.1 µM Selinexor for 72h | Not Reported | Increased in some cell lines | [6] |

| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | KPT-330 (Selinexor) | Not Reported | Increased | [8] |

| Prostate Cancer Cell Lines | Prostate Cancer | KPT-330 (Selinexor) | Increased nuclear localization | Increased nuclear localization | [7] |

Note: The data presented for selinexor (KPT-330) are used as a proxy to illustrate the expected effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of XPO1 inhibitors on cell cycle regulation.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines of interest

-

This compound (or other XPO1 inhibitor)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p21 and p27

This protocol details the detection of p21 and p27 protein levels by western blotting. A protocol for nuclear and cytoplasmic fractionation is also included to assess the subcellular localization of these proteins.

Materials:

-

Cancer cell lines of interest

-

This compound (or other XPO1 inhibitor)

-

RIPA lysis buffer (for whole-cell lysates)

-

Nuclear and cytoplasmic extraction buffers

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p21, anti-p27, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker])

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure for Whole-Cell Lysate:

-

Cell Treatment and Lysis: Treat cells as described in the flow cytometry protocol. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software.

Procedure for Nuclear and Cytoplasmic Fractionation:

-

Cell Harvesting and Lysis: Following treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer and incubate on ice.

-

Cytoplasmic Fraction Isolation: Disrupt the cell membrane by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Fraction Isolation: Wash the nuclear pellet with the cytoplasmic lysis buffer to remove any remaining cytoplasmic contaminants. Lyse the nuclei using a nuclear extraction buffer.

-

Western Blotting: Proceed with protein quantification and western blotting for both the cytoplasmic and nuclear fractions as described above. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound inhibits XPO1, leading to nuclear accumulation of p21 and p27, G1 arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Logical Relationship of this compound's Action

Caption: Logical cascade of events following this compound administration.

Conclusion

This compound represents a promising therapeutic strategy by targeting the fundamental process of nuclear-cytoplasmic transport, which is often dysregulated in cancer. Its ability to induce cell cycle arrest, primarily at the G1/S checkpoint, through the nuclear retention and reactivation of tumor suppressor proteins like p21 and p27, underscores its potential as a potent anti-cancer agent. The data from related XPO1 inhibitors strongly support this mechanism of action. Further preclinical and clinical investigations of this compound will be crucial to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this targeted approach. This guide provides a foundational understanding of the core principles and methodologies for researchers and drug development professionals working with this compound and other SINE compounds.

References

- 1. karyopharm.com [karyopharm.com]

- 2. researchgate.net [researchgate.net]

- 3. karyopharm.com [karyopharm.com]

- 4. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]

- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KPT-330, a potent and selective exportin-1 (XPO-1) inhibitor, shows antitumor effects modulating the expression of cyclin D1 and survivin in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Felezonexor: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felezonexor (also known as SL-801) is an orally bioavailable, reversible, selective inhibitor of nuclear export (SINE) that targets Exportin-1 (XPO1). XPO1 is a crucial protein responsible for the transport of various tumor suppressor proteins (TSPs), oncoproteins, and other regulatory molecules from the cell nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting uncontrolled cell growth and survival. This compound works by blocking the nuclear export function of XPO1, leading to the accumulation of TSPs within the nucleus, which in turn can reactivate their tumor-suppressing functions and induce apoptosis in cancer cells. Preclinical studies have demonstrated the potent in vitro and in vivo anti-tumor activity of this compound across various cancer types, which has led to its investigation in clinical trials.

These application notes provide a detailed overview of the proposed treatment schedules and protocols for utilizing this compound in in vivo mouse models of cancer, based on available information and established methodologies for similar compounds.

Data Presentation: this compound In Vivo Treatment Parameters (Hypothetical)

Disclaimer: The following table summarizes a hypothetical treatment schedule for this compound in preclinical mouse models. Specific details from dedicated this compound preclinical studies are not publicly available. This information has been compiled based on general practices for in vivo oncology studies and data from other XPO1 inhibitors. Researchers should optimize these parameters for their specific tumor models and experimental goals.

| Parameter | Description | Details | Reference/Justification |

| Drug Formulation | Vehicle for oral administration | 10% Vitamin E TPGS, 90% PEG400 | Common vehicle for oral delivery of hydrophobic compounds in preclinical studies. |

| Mouse Models | Xenograft and/or Syngeneic Models | Nude mice (for human cell line-derived xenografts) or C57BL/6 (for murine syngeneic tumors) | Standard immunocompromised and immunocompetent models for oncology research. |

| Tumor Implantation | Subcutaneous injection of cancer cells | 1 x 10^6 to 5 x 10^6 cells in 100 µL of PBS/Matrigel (1:1) into the flank | Standard procedure for establishing solid tumors for efficacy studies. |

| Treatment Initiation | Palpable tumors of a specific size | When tumors reach a volume of 100-150 mm³ | Ensures consistency across treatment groups. |

| Dosage Range | Milligrams per kilogram of body weight | 10 - 30 mg/kg | Hypothetical range based on typical oral drug dosages in mice and potential for dose-dependent effects. |

| Administration Route | Oral | Oral gavage | This compound is described as an orally bioavailable agent. |

| Treatment Frequency | Dosing schedule | Daily (QD) or Twice Daily (BID) | To maintain therapeutic drug levels. |

| Treatment Duration | Length of the study | 21-28 days, or until tumor volume reaches predetermined endpoint | Standard duration for assessing anti-tumor efficacy in xenograft models. |

| Endpoint Measurement | Tumor growth and animal health | Tumor volume (caliper measurements), body weight, and clinical signs | Key indicators of treatment efficacy and toxicity. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

Materials:

-

This compound (SL-801) powder

-

Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate)

-

Polyethylene glycol 400 (PEG400)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Heated magnetic stirrer

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation needed for the study.

-

Prepare the vehicle by mixing 10% Vitamin E TPGS and 90% PEG400 (v/v).

-

Gently warm the vehicle to 37-40°C on a heated magnetic stirrer to reduce viscosity.

-

Slowly add the pre-weighed this compound powder to the warm vehicle while continuously stirring.

-

Vortex the mixture thoroughly to ensure complete dissolution of the compound.

-

Visually inspect the solution for any undissolved particles. If necessary, continue gentle warming and mixing until a clear solution is obtained.

-

Store the formulation at room temperature, protected from light, for the duration of the study. Prepare fresh formulation as needed based on stability data.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

-

6-8 week old female athymic nude mice

-

Human cancer cell line of interest (e.g., colorectal, breast, lung)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel

-

This compound formulation (from Protocol 1)

-

Vehicle control (10% Vitamin E TPGS, 90% PEG400)

-

Calipers

-

Animal balance

-

Oral gavage needles

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Group Allocation and Treatment:

-

When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 20 mg/kg) or vehicle control orally via gavage once or twice daily.

-

-

Data Collection:

-

Measure tumor volume and mouse body weight at least twice a week.

-

Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

-

Study Endpoint:

-

Continue treatment for the predetermined duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Mandatory Visualizations

Signaling Pathway of this compound (XPO1 Inhibition)

Caption: Mechanism of action of this compound as an XPO1 inhibitor.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft study with this compound.

References

Flow cytometry analysis of apoptosis after Felezonexor treatment

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felezunexor is an orally bioavailable, selective inhibitor of the nuclear export protein Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is responsible for the transport of numerous cargo proteins, including tumor suppressor proteins (TSPs) such as p53, FOXO, p21, and p27, from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to the exclusion of these TSPs from the nucleus, thereby preventing them from carrying out their tumor-suppressing functions, including the induction of apoptosis.[1]

By reversibly binding to XPO1, felezonexor blocks the nuclear export of these TSPs, leading to their accumulation in the nucleus.[1][2] This restoration of nuclear TSP localization and function can trigger cell cycle arrest and induce apoptosis in cancer cells, highlighting the potential of this compound as a therapeutic agent in oncology.[1][3] This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following table summarizes representative quantitative data on the induction of apoptosis in a cancer cell line following treatment with an XPO1 inhibitor. The data reflects the percentage of apoptotic cells as determined by Annexin V flow cytometry at various time points.

| Treatment Group | Time Point (Hours) | Percentage of Apoptotic Cells (%) |

| Vehicle Control | 0 | 3.2 |

| XPO1 Inhibitor (0.25 µM) | 24 | 13.9 |

| XPO1 Inhibitor (0.25 µM) | 48 | 49.6 |

| XPO1 Inhibitor (0.25 µM) | 72 | 60.0 |

Data is representative of the effects of XPO1 inhibition on a cancer cell line and is based on findings reported for the XPO1 inhibitor KPT-185 in A2780 cells.[4]

Signaling Pathway and Experimental Workflow

Caption: Felezunexor inhibits XPO1, leading to nuclear accumulation of tumor suppressor proteins and subsequent apoptosis.

Caption: Experimental workflow for analyzing apoptosis by flow cytometry after this compound treatment.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials:

-

Felezunexor

-

Cell line of interest (e.g., human cancer cell line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and resume growth overnight.

-

Treat cells with various concentrations of this compound. Include a vehicle-treated control group.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium, which may contain floating apoptotic cells.

-

Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected culture medium.

-

For suspension cells, directly collect the cells from the culture vessel.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

-

Discard the supernatant.

-

-

Cell Washing:

-